2-(2-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol
Overview
Description
2-(2-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol is a useful research compound. Its molecular formula is C25H36N2O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.27259301 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modification
In the domain of chemical synthesis, structural modifications of related compounds have been explored to understand their impact on sympathomimetic activity, highlighting the differentiation between β-receptor populations into β-1 and β-2 types. This foundational work illustrates how altering molecular structures can significantly influence biological activity and receptor specificity (Lands, Ludueña, & Buzzo, 1967). Further investigations into the reactions of ethyl 2-azidopropenoate with nucleophiles demonstrate the transformative potential of chemical reactions involving similar structures, yielding products with varied substituents upon treatment with different nucleophiles (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Catalytic Applications
The study of dioxomolybdenum(VI) complexes derived from tridentate Schiff bases, including compounds with similar structural motifs, reveals their excellent catalytic properties in oxidation reactions. These findings suggest potential applications in industrial and environmental chemistry for the synthesis and functionalization of organic compounds, demonstrating the versatility of such complexes in catalysis (Zhu, 2018).
Antimicrobial Activity
Research on the synthesis and characterization of derivatives, such as 11-amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one, and their screening against cancer cell lines demonstrates the potential for antimicrobial and anticancer activities. This underscores the importance of structural modification in developing new therapeutics and highlights the compound's relevance in medicinal chemistry (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).
Environmental Science
In environmental science, the extraction of nonylphenol polyethoxy carboxylates from industrial and municipal sludges using subcritical water/ethanol illustrates the relevance of this compound in studying environmental contaminants. This methodology offers an efficient and environmentally friendly approach to analyze persistent organic pollutants in complex matrices, indicating the compound's utility in environmental monitoring and remediation efforts (Field & Reed, 1999).
Properties
IUPAC Name |
2-[2-[[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c1-26(20-23-10-4-6-12-25(23)30-17-16-28)18-21-8-7-14-27(19-21)15-13-22-9-3-5-11-24(22)29-2/h3-6,9-12,21,28H,7-8,13-20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQABBQIJPJJSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=CC=C2OC)CC3=CC=CC=C3OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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